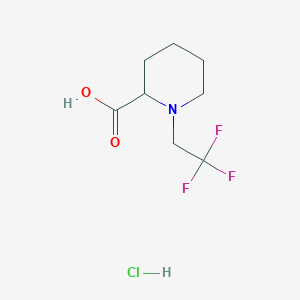

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride

Description

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride (molecular formula: C₈H₁₂F₃NO₂) is a fluorinated piperidine derivative. Its structure features a piperidine ring substituted at the nitrogen atom with a trifluoroethyl group (-CH₂CF₃) and a carboxylic acid group at the 2-position (). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the basicity of the piperidine nitrogen and influencing molecular interactions such as hydrogen bonding and hydrophobic contacts ().

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14;/h6H,1-5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYBQUAVSHQBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the piperidine ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols to form esters.

Amide Bond Formation: The acid group can react with amines to form amides.

Decarboxylation: Under specific conditions, the carboxylic acid group might lose carbon dioxide, leading to a decarboxylated product.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts.

Amide Bond Formation: Requires amines and coupling agents such as carbodiimides.

Decarboxylation: Often facilitated by heat or specific catalysts.

Major Products:

Esters: Formed from esterification reactions.

Amides: Resulting from amide bond formation.

Decarboxylated Products: Produced through decarboxylation reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is noted for its potential as a therapeutic agent due to its structural properties. It has been investigated for use in:

- Antiarrhythmic Agents : Compounds with similar structures have shown promise as antiarrhythmics, capable of blocking induced ventricular fibrillation in experimental models. The presence of trifluoroethyl groups has been linked to increased potency and selectivity in these compounds .

- Cytostatic and Cerebroprotective Agents : The compound is explored for its role in treating conditions associated with vasoconstriction and myocardial ischemia. It may help in managing diseases such as hypertension, cardiac insufficiency, and various forms of ischemia .

- Zinc Protease Inhibition : The compound's derivatives have been evaluated for their ability to inhibit metalloproteases, which are implicated in several pathological conditions including cancer and cardiovascular diseases .

Organic Synthesis

In organic chemistry, 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Trifluoromethyl-containing Compounds : The compound can be utilized to create various trifluoromethyl-containing spirooxindole derivatives through asymmetric catalytic reactions. These derivatives are of interest due to their potential biological activities .

- Reactions Involving Ketimines : It has been involved in the synthesis of N-2,2,2-trifluoroethyl isatin ketimines, which have shown excellent stereoselectivity and yield in recent studies. This highlights the compound's utility in creating biologically active molecules .

Biological Research

The biological implications of this compound are significant:

- Kinase Inhibitors : Research has indicated that compounds derived from this structure can act as selective inhibitors for various kinases involved in cell cycle regulation. This suggests potential applications in cancer therapy where kinase activity is dysregulated .

- Pharmacological Characterization : The pharmacological profiles of similar compounds have been characterized extensively, leading to the identification of new drug candidates with improved efficacy against specific targets such as neurokinin receptors .

Table 1: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antiarrhythmic agents, cytostatic agents | Effective against induced ventricular fibrillation |

| Organic Synthesis | Building block for trifluoromethyl-containing compounds | High yield and stereoselectivity in reactions |

| Biological Research | Kinase inhibitors | Selective inhibition of cell cycle-related kinases |

Case Study Highlights

- Antiarrhythmic Activity : A study demonstrated that derivatives of piperidine compounds exhibited significant antiarrhythmic properties when tested on animal models, suggesting that modifications with trifluoroethyl groups enhance their therapeutic index .

- Synthesis of Bioactive Molecules : Recent advancements in asymmetric synthesis using this compound have led to the development of new spirocyclic compounds with notable biological activity, showcasing its role as a crucial intermediate in drug discovery processes .

- Kinase Inhibition Studies : A series of experiments identified potent inhibitors derived from this compound that effectively target Nek2 kinase, providing insights into potential cancer treatment strategies .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activity. This compound may also participate in pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Structural and Electronic Differences

- Trifluoroethyl vs. Ethyl Groups : The trifluoroethyl group in the target compound increases electronegativity and steric bulk compared to ethyl, enhancing resistance to oxidative metabolism ().

- Carboxylic Acid Position: The 2-position of the carboxylic acid (target compound) vs.

- Aromatic vs. Aliphatic Substituents : Pyrimidinyl and fluorophenyl groups () enable aromatic interactions absent in aliphatic analogs, influencing receptor affinity.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The trifluoroethyl group increases logP compared to ethyl analogs, improving blood-brain barrier penetration ().

- Solubility : Hydrochloride salts of all compounds ensure moderate aqueous solubility, though bulky substituents (e.g., trifluoroethyl) may reduce it slightly ().

- Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, as seen in trifluoroethyl derivatives versus ethyl or nitro-substituted analogs ().

Biological Activity

1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride (TFPC-HCl) is a piperidine derivative notable for its unique trifluoroethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanism of action, and relevant case studies, alongside data tables summarizing key findings.

Chemical Formula: C₈H₁₂ClF₃N₂O₂

Molecular Weight: 211.18 g/mol

IUPAC Name: this compound

CAS Number: 1447943-80-7

The trifluoroethyl group enhances the compound's solubility and reactivity, potentially influencing its interactions with various biological targets.

The exact mechanism of action for TFPC-HCl remains under investigation. However, preliminary studies suggest that the trifluoroethyl moiety may enhance binding affinity to specific enzymes and receptors. The compound's interactions could lead to significant biological effects, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that TFPC-HCl exhibits several biological activities:

- Enzyme Interactions: TFPC-HCl is being studied for its potential interactions with various enzymes, which could modulate metabolic pathways or influence disease processes.

- Antiproliferative Effects: Initial studies suggest that TFPC-HCl may have antiproliferative activity against certain cancer cell lines. For example, compounds structurally related to TFPC-HCl have shown promising results in inhibiting cell growth in vitro .

- Cytotoxicity Profiles: Toxicity assessments in animal models indicate that TFPC-HCl may possess a favorable safety profile at specific dosages .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

A recent study explored the antiproliferative effects of TFPC-HCl on human cancer cell lines. The findings indicated that at concentrations of 10 µM, TFPC-HCl significantly reduced cell viability in MDA-MB-231 (triple-negative breast cancer) cells compared to control groups. The IC₅₀ was determined to be approximately 15 µM, indicating a potent effect on this cancer type while showing reduced cytotoxicity towards non-cancerous cells .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving alkylation and esterification. For example, a two-step process may start with 2-ethyl-piperidine-2-carboxylic acid methyl ester hydrochloride, reacting it with 2,3-difluoro-benzaldehyde under conditions similar to those in EP 4 374 877 A2 (stirring at 50°C for 18 hours, azeotropic removal of solvents with toluene) . Yield optimization often requires precise temperature control (e.g., 0°C for dropwise reagent addition) and inert atmospheres to prevent side reactions . Reaction time (e.g., 18 hours for alkylation) and solvent selection (e.g., toluene for azeotropic drying) are critical for minimizing impurities .

Q. How is the stereochemical configuration of the piperidine ring confirmed in this compound, and what analytical techniques are employed?

Methodological Answer: Chiral resolution and optical rotation comparisons are key. For instance, the absolute stereochemistry (R/S) of similar piperidine derivatives is determined by comparing specific rotations with literature values (e.g., (–)-6 chloride in Scheme 2 of Thieme Verlag’s synthesis) . High-performance liquid chromatography (HPLC) with chiral columns and nuclear magnetic resonance (NMR) spectroscopy (e.g., NOE experiments) are used to verify enantiomeric purity. X-ray crystallography may resolve ambiguities in crystal structures .

Q. What are the solubility properties of the hydrochloride salt form, and how do they impact experimental handling?

Methodological Answer: The hydrochloride salt enhances water solubility compared to the free base, facilitating purification and biological assays. However, solubility in organic solvents (e.g., chloroform, DMSO) must be empirically tested. For example, piperidine-2-carboxylic acid hydrochloride derivatives show limited solubility in non-polar solvents, necessitating sonication or heating for dissolution . Solubility data should be cross-referenced with analogs like (2S)-piperidine-2-carboxylic acid hydrochloride (CAS 2133-33-7), which has a melting point >250°C and requires acidic aqueous conditions for dissolution .

Advanced Research Questions

Q. How can researchers address low yields in the final step of synthesizing trifluoroethyl-substituted piperidine derivatives?

Methodological Answer: Low yields (e.g., 8% overall yield in Thieme Verlag’s synthesis ) often arise from side reactions during trifluoroethyl group introduction. Strategies include:

- Catalyst optimization : Palladium acetate with XPhos ligands improves coupling efficiency in aryl halide reactions .

- Protecting group chemistry : Methyl ester intermediates (e.g., 2-ethyl-piperidine-2-carboxylic acid methyl ester) reduce unwanted hydrolysis .

- Temperature modulation : Stepwise heating (40–100°C) under inert atmospheres minimizes decomposition .

- Purification : Azeotropic drying with toluene removes residual water, improving crude product stability .

Q. How should contradictory data in stereochemical assignments be resolved, particularly for enantiomers with similar optical rotations?

Methodological Answer: Contradictions in stereochemistry (e.g., R vs. S configurations in patents vs. academic studies) require orthogonal validation:

- Chiral HPLC-MS : Quantifies enantiomeric excess (EE) and detects trace impurities .

- Vibrational circular dichroism (VCD) : Provides definitive absolute configuration by correlating molecular vibrations with handedness.

- X-ray crystallography : Resolves ambiguities by comparing crystal packing with known standards (e.g., (–)-6 chloride ).

- Synthetic cross-validation : Re-synthesize intermediates using alternative routes (e.g., Eschweiler–Clarke methylation ) to confirm reproducibility.

Q. What strategies mitigate solubility challenges in biological assays for hydrochloride salt forms?

Methodological Answer:

- Salt exchange : Convert to mesylate or citrate salts for improved organic solvent compatibility.

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester ) to enhance membrane permeability, followed by in vivo hydrolysis.

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to bypass solubility limitations .

Q. How can chiral resolution methods be optimized to avoid tedious recrystallization steps?

Methodological Answer:

- Dynamic kinetic resolution : Use enzymes (e.g., lipases) or chiral catalysts to selectively enrich one enantiomer during synthesis .

- Simulated moving bed (SMB) chromatography : Automates enantiomer separation with high throughput and minimal solvent waste.

- Diastereomeric salt formation : Pair the racemate with chiral counterions (e.g., L-tartaric acid) for selective crystallization .

- Flow chemistry : Continuous processes reduce recrystallization cycles and improve yield (e.g., 60% yield in Thieme’s Scheme 1 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.